Mpro Enzymatic Inhibition: Active Diastereomer vs. Racemate
SARS-CoV-2-IN-74 (active diastereomer) exhibits an IC50 of 0.76 ± 0.18 μM against SARS-CoV-2 Mpro [1]. In direct head-to-head comparison within the same assay system, the racemic mixture of the compound (comprising (R,R)- and (S,S)-30) displays a 13-fold lower potency with an IC50 of 9.9 ± 1.6 μM [1]. Furthermore, the structurally analogous epoxide inhibitor Compound 35 demonstrates a weaker IC50 of 1.9 ± 0.21 μM, a 2.5-fold reduction in activity relative to the active diastereomer of 30 [1].
| Evidence Dimension | Inhibition of SARS-CoV-2 Mpro enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 0.76 ± 0.18 μM (active (R,S)-/(S,R)-30 diastereomer) |
| Comparator Or Baseline | Comparator 1: Racemic mixture (R,R)-/(S,S)-30, IC50 = 9.9 ± 1.6 μM. Comparator 2: Epoxide analog Compound 35, IC50 = 1.9 ± 0.21 μM. |
| Quantified Difference | 13-fold reduction for racemic mixture; 2.5-fold reduction for Compound 35 |
| Conditions | FRET-based enzymatic assay using purified SARS-CoV-2 Mpro, reported as mean ± SD |
Why This Matters
This data confirms that procurement of the defined active diastereomer is essential; a racemic mixture or a closely related epoxide analog will yield significantly diminished target engagement, directly impacting assay sensitivity and biological conclusions.
- [1] Ashraf-Uz-Zaman, M., Chua, T. K., Li, X., Yao, Y., Moku, B. K., Mishra, C. B., ... & Song, Y. (2024). Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Infectious Diseases, 10(2), 715-731. View Source
